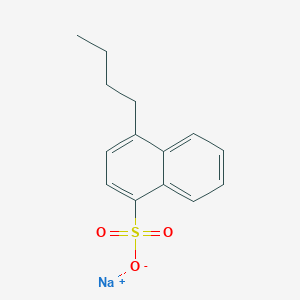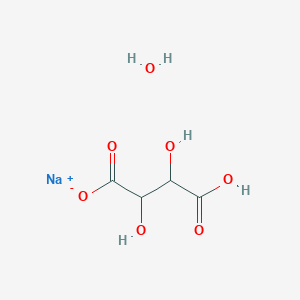
sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Abstracts Service number 19840905 is a chemical entity with unique properties and applications. This compound has garnered interest in various fields due to its distinctive chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 19840905 involves specific reaction conditions and reagents. The synthetic routes typically include the use of high-purity reagents and controlled reaction environments to ensure the desired product’s purity and yield. The exact synthetic route may vary depending on the desired application and the scale of production.
Industrial Production Methods
In industrial settings, the production of the compound with Chemical Abstracts Service number 19840905 is optimized for large-scale synthesis. This involves the use of advanced chemical engineering techniques, including continuous flow reactors and automated control systems, to maintain consistent quality and efficiency. The industrial production methods are designed to minimize waste and maximize yield, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
The compound with Chemical Abstracts Service number 19840905 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of the compound with Chemical Abstracts Service number 19840905 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of the compound with Chemical Abstracts Service number 19840905 depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
The compound with Chemical Abstracts Service number 19840905 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of the compound with Chemical Abstracts Service number 19840905 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the compound’s specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
The compound with Chemical Abstracts Service number 19840905 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups.
Uniqueness
The uniqueness of the compound with Chemical Abstracts Service number 19840905 lies in its specific chemical structure and reactivity, which may confer distinct properties and applications compared to other similar compounds. This uniqueness makes it a valuable entity for various scientific and industrial applications.
Propiedades
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVQEXSQFBTIRD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
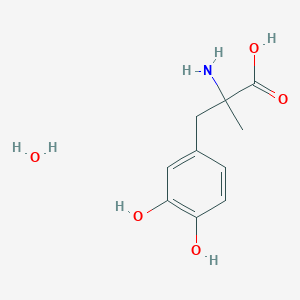
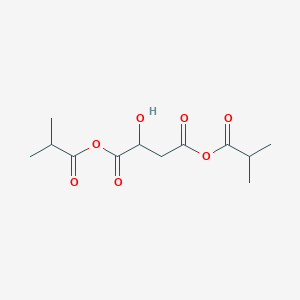
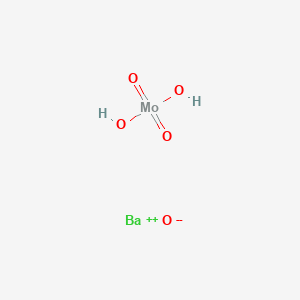
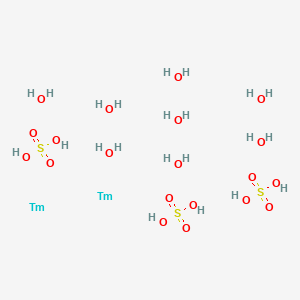
![Antimony pentoxide [MI]](/img/structure/B8057622.png)
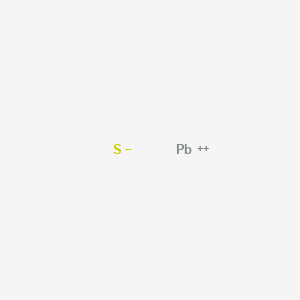
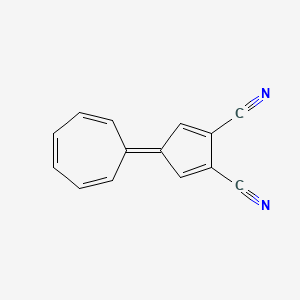
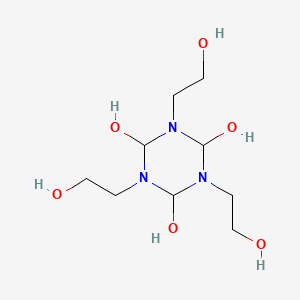
![(1S,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B8057646.png)
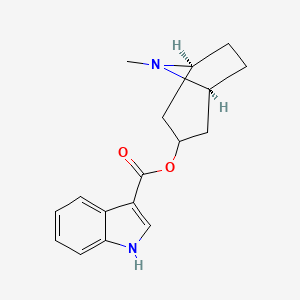
![azanium;(3S,5R)-7-[(1R,2R,6S,8R,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-1,5-dihydroxy-1-oxoheptan-3-olate](/img/structure/B8057658.png)
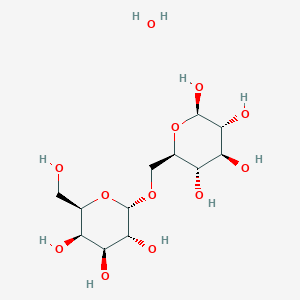
![sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B8057686.png)
